molecular formula C8H5N3 B1513421 Pyrazolo[1,5-A]pyridine-5-carbonitrile CAS No. 1352903-96-8

Pyrazolo[1,5-A]pyridine-5-carbonitrile

Cat. No. B1513421
CAS RN: 1352903-96-8
M. Wt: 143.15 g/mol
InChI Key: ZFBQRIPCGDCQDF-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-A]pyridine-5-carbonitrile is a chemical compound that belongs to the family of pyrazolo pyrimidines . These compounds are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .


Synthesis Analysis

The synthesis of pyrazolo[1,5-A]pyridine-5-carbonitrile involves several steps. One method introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-A]pyridine-5-carbonitrile is complex and involves several key characteristics such as their simpler and greener synthetic methodology . The structure of the compound can be modified throughout its periphery, which allows for a synergic effect between new synthetic routes and the possible applications of these compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-A]pyridine-5-carbonitrile are complex. The reactions involve a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-A]pyridine-5-carbonitrile are influenced by various factors. For instance, compounds with electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors .

Scientific Research Applications

Fluorescent Probes for Biological Studies

Pyrazolo[1,5-a]pyrimidines, a class to which Pyrazolo[1,5-A]pyridine-5-carbonitrile belongs, have been identified as strategic compounds for optical applications . They offer a simpler and greener synthetic methodology and tunable photophysical properties. These compounds can be used as fluorescent probes due to their high quantum yields and excellent photostability, making them suitable for studying the dynamics of intracellular processes and bioimaging applications .

Cancer Therapeutics

The small size and efficient synthetic approaches of Pyrazolo[1,5-A]pyridine-5-carbonitrile make it an attractive molecule in cancer therapeutics . Its photophysical properties combined with biological activities allow its use as lipid droplet biomarkers for cancer cells, demonstrating its potential versatility in cancer diagnosis and treatment .

Solid-State Emitters

With the ability to exhibit good solid-state emission intensities, Pyrazolo[1,5-A]pyridine-5-carbonitrile derivatives can be designed as solid-state emitters . This application is crucial for the development of organic light-emitting devices (OLEDs), which are used in display and lighting technologies .

Chemosensors

The heteroatoms present in Pyrazolo[1,5-A]pyridine-5-carbonitrile make it a potential chelating agent for ions . This property can be exploited to develop chemosensors that can detect the presence of specific ions or molecules, which is vital in environmental monitoring and diagnostics .

Pharmaceutical Applications

Pyrazolo[1,5-A]pyridine-5-carbonitrile serves as a key structural motif in pharmaceuticals . Its synthetic versatility allows for the creation of a variety of compounds with potential medicinal properties, including antibacterial and anticancer agents .

Pesticides Development

The compound’s structural features are conducive to the synthesis of pesticides . By modifying the core structure, researchers can develop new pesticides that target specific pests or have reduced environmental impact .

Dyes and Pigments

Due to its fused N-heterocyclic system, Pyrazolo[1,5-A]pyridine-5-carbonitrile is considered in the synthesis of dyes and pigments . These dyes can be used in textile industries and also in the development of colorants for various industrial applications .

Bio-Macromolecular Interactions

The compound’s interaction with bio-macromolecules can be studied to understand biological processes . This application is significant in the field of biochemistry and molecular biology, where understanding these interactions can lead to the development of new drugs and therapies .

Future Directions

The future directions for research on pyrazolo[1,5-A]pyridine-5-carbonitrile are promising. There is potential for new rational and efficient designs of drugs bearing the pyrazolo[1,5-A]pyridine-5-carbonitrile core . Furthermore, the unique properties of these compounds make them a good candidate for further exploration in the field of medicinal chemistry .

Mechanism of Action

Target of Action

Pyrazolo[1,5-A]pyridine-5-carbonitrile is a compound that has been identified as a strategic compound for optical applications . It has been found to exhibit significant photophysical properties, which makes it a crucial tool for studying the dynamics of intracellular processes .

Mode of Action

The interaction of Pyrazolo[1,5-A]pyridine-5-carbonitrile with its targets is primarily through its tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . This interaction results in changes in the optical properties of the compound, making it a valuable tool in various applications.

Biochemical Pathways

It is known that the compound’s photophysical properties can be used to study a variety of biological interactions . These include ionic or molecular sensing and bioimaging applications .

Pharmacokinetics

Its tunable photophysical properties suggest that it may have a high degree of bioavailability .

Result of Action

The primary result of the action of Pyrazolo[1,5-A]pyridine-5-carbonitrile is the change in optical properties of the compound. This change allows it to be used in a variety of applications, including studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Action Environment

The action of Pyrazolo[1,5-A]pyridine-5-carbonitrile can be influenced by environmental factors. For instance, the presence of electron-donating groups (EDGs) at position 7 on the fused ring can enhance both the absorption and emission behaviors of the compound . .

properties

IUPAC Name

pyrazolo[1,5-a]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-6-7-2-4-11-8(5-7)1-3-10-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBQRIPCGDCQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857158
Record name Pyrazolo[1,5-a]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-A]pyridine-5-carbonitrile

CAS RN

1352903-96-8
Record name Pyrazolo[1,5-a]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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